molecular formula C₂₇H₂₉F₃N₆O₈S B119680 Alatrofloxacin mesylate CAS No. 146961-77-5

Alatrofloxacin mesylate

货号 B119680
CAS 编号: 146961-77-5
分子量: 654.6 g/mol
InChI 键: CYETUYYEVKNSHZ-RSUMCGCKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Alatrofloxacin is a prodrug of trovafloxacin and its synthesis is described in U.S. Patent No. 5,164,402, which issued on 17 November 1992 . An alternative process for preparing alatrofloxacin is disclosed in International Patent Publication WO 97/00268, which published on 3 January 1997 . A third process for the preparation of alatrofloxacin is described in International Patent Publication WO 97/08191, which published on 6 March 1997 .


Molecular Structure Analysis

The molecular formula of Alatrofloxacin mesylate is C26 H25 F3 N6 O5 . C H4 O3 S . The molecular weight is 654.61 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Alatrofloxacin mesylate include a molecular weight of 654.61 and a molecular formula of C26 H25 F3 N6 O5 . C H4 O3 S .

科学研究应用

1. Stability and Physical Properties

  • Alatrofloxacin mesylate exhibits unique physical properties, including high hydrophilicity and stability in aqueous solutions. A study by Wu and Nancollas (1999) explored the stability of alatrofloxacin mesylate and its formulations, finding significant changes in properties like electron-donor surface tension and hydrophobicity when exposed to light. These findings have implications for storage and handling of the drug (Wu & Nancollas, 1999).

2. Role in Surgical Prophylaxis

  • Clinical trials have evaluated alatrofloxacin mesylate for its efficacy in preventing postoperative infections. Milsom et al. (1998) conducted a double-blind trial comparing alatrofloxacin with cefotetan in colorectal surgery patients. The study concluded that a single dose of alatrofloxacin was as effective as cefotetan in preventing postoperative infectious complications (Milsom et al., 1998).

3. Immunomodulation and Anti-Inflammatory Effects

  • Hall et al. (2003) investigated the effects of alatrofloxacin on human THP-1 monocytes, revealing its immunosuppressive activity and effects on inflammatory processes. The study highlighted alatrofloxacin's ability to activate lytic mechanisms and modulate inflammatory responses, which could have broader implications in treating infections and inflammation-related conditions (Hall et al., 2003).

4. Genotoxic Impurity Analysis

  • A study by Ahirrao et al. (2020) developed a method for estimating genotoxic impurities in alatrofloxacin mesylate. This research is crucial for ensuring the safety and efficacy of the drug, particularly in the context of its use as a new antibiotic agent (Ahirrao et al., 2020).

5. Pharmacokinetic Studies

  • Various studies have focused on the pharmacokinetics of alatrofloxacin mesylate, exploring its tissue penetration and distribution. For example, Cutler et al. (1997) studied its penetration into cerebrospinal fluid, providing insights into its potential use in treating bacterial meningitis (Cutler et al., 1997).

安全和危害

Alatrofloxacin mesylate was withdrawn from the U.S. market due to hepatotoxicity leading to liver transplant or death . In case of fire, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and other fluorine- and sulfur-containing compounds .

未来方向

Alatrofloxacin mesylate was withdrawn from the U.S. market in June 2006 due to hepatotoxicity leading to liver transplant or death . Therefore, its future use in the medical field is uncertain.

属性

IUPAC Name

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYETUYYEVKNSHZ-RSUMCGCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057655
Record name Alatrofloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alatrofloxacin mesylate

CAS RN

146961-77-5
Record name Alatrofloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alatrofloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALATROFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alatrofloxacin mesylate
Reactant of Route 2
Alatrofloxacin mesylate
Reactant of Route 3
Reactant of Route 3
Alatrofloxacin mesylate
Reactant of Route 4
Alatrofloxacin mesylate
Reactant of Route 5
Alatrofloxacin mesylate
Reactant of Route 6
Reactant of Route 6
Alatrofloxacin mesylate

Citations

For This Compound
100
Citations
W Wu, GH Nancollas - Colloids and Surfaces B: Biointerfaces, 1999 - Elsevier
… In the present study, the physicochemical stability of alatrofloxacin mesylate was investigated by means of parallel electrophoretic and contact angle measurements, using the extended …
Number of citations: 22 www.sciencedirect.com
KL Voytilla, WJ Rusho, LS Tyler - American journal of health …, 2000 - academic.oup.com
… Alatrofloxacin mesylate is a fluoroquinolone antibiotic with gram-positive, gram-negative, … The purpose of this study was to test the compatibility of alatrofloxacin mesylate, during Y-site …
Number of citations: 5 academic.oup.com
VD Gupta, RE Bailey - International Journal of Pharmaceutical …, 2000 - europepmc.org
A high-performance liquid chromatographic assay method for the quantitation of alatrofloxacin in intravenous (IV) admixtures has been developed. The method is accurate and precise, …
Number of citations: 3 europepmc.org
P Vaudaux, P Francois, C Bisognano… - Antimicrobial Agents …, 2002 - Am Soc Microbiol
… Alatrofloxacin mesylate used for parenteral administration is rapidly hydrolyzed in serum to form trovafloxacin. For the in vivo studies, 1 g of alatrofloxacin was first solubilized in 5 ml of …
Number of citations: 41 journals.asm.org
FA Mitropoulos, PB Angood… - Annals of …, 2001 - journals.sagepub.com
… After successful resuscitation, he underwent complete right lower amputation and was treated with intravenous alatrofloxacin mesylate. He developed leukopenia that resolved after …
Number of citations: 10 journals.sagepub.com
… , Public Health Service, US Department of … - Journal of Pain & …, 2017 - Taylor & Francis
EDITOR'S ABSTRACT On October 3, 2016, the US Food and Drug Administration published in the Federal Register an expanded list of drug products that are not to be used in …
Number of citations: 1 www.tandfonline.com
AR Tunkel - Current Infectious Disease Reports, 2002 - Springer
… Alatrofloxacin mesylate is the bis-alanyl prodrug of trovafloxacin that is formulated for intravenous administration, and is hydrolyzed rapidly and completely in blood to trovafloxacin. …
Number of citations: 7 link.springer.com
ZP Qureshi, E Seoane‐Vazquez… - … and drug safety, 2011 - Wiley Online Library
… Three systemic anti-infective drugs (sparfloxacin, alatrofloxacin mesylate, and trovafloxacin mesylate) did not have an official FDA withdrawal of approval for safety reasons. The drug …
Number of citations: 179 onlinelibrary.wiley.com
N mesylate Agouron - 1998 - ncbi.nlm.nih.gov
… 18 Dec 97 Trovan (injectable) Alatrofloxacin mesylate Pfizer Central Research Broad-spectrum antibacterial agent indicated for treatment of infections caused by susceptible strains of …
Number of citations: 1 www.ncbi.nlm.nih.gov
US Food and Drug Administration - 1999
Number of citations: 3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。